Dhx9-IN-16 -

Dhx9-IN-16

Catalog Number: EVT-15272916
CAS Number:
Molecular Formula: C19H20ClN5O4S
Molecular Weight: 449.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dhx9-IN-16 is a small molecule inhibitor specifically targeting the RNA helicase known as DHX9. This compound has garnered attention in the field of oncology due to the overexpression of DHX9 in various cancer types, making it a promising candidate for drug discovery aimed at cancer treatment. The mechanism of action involves inhibiting the helicase activity of DHX9, which is crucial for unwinding RNA and DNA structures, thus impacting cellular processes such as replication and transcription .

Source and Classification

Dhx9-IN-16 is classified as a DExH-box RNA helicase inhibitor. It belongs to a broader category of compounds that target helicases, enzymes that play critical roles in nucleic acid metabolism. The compound's design is informed by the structural characteristics of DHX9, which utilizes hydrolysis of nucleotide triphosphates to facilitate unwinding of nucleic acids .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dhx9-IN-16 involves several steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically require organic solvents, catalysts, and specific reaction conditions to optimize yields and purity. For large-scale production, industrial methods focus on scaling up these reactions while maintaining stringent quality control measures .

Key steps in the synthesis may include:

  • Formation of intermediates: Utilizing various reagents to build up the molecular framework.
  • Coupling reactions: Finalizing the structure through specific chemical reactions that link different molecular components.
Molecular Structure Analysis

Structure and Data

The molecular formula for Dhx9-IN-16 is C19H20ClN5O4SC_{19}H_{20}ClN_{5}O_{4}S, with a molecular weight of 449.9 g/mol. Its IUPAC name is N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-ethoxypyrimidin-2-yl)-5-methylpyrrole-3-carboxamide. The compound features a complex structure that includes multiple functional groups contributing to its biological activity.

Structural Characteristics

  • Functional Groups: The presence of a chloro group, methanesulfonamide, and pyrrole rings enhances its interaction with biological targets.
  • Crystallographic Data: Structural analysis through techniques like X-ray crystallography provides insights into the binding interactions with DHX9 .
Chemical Reactions Analysis

Reactions and Technical Details

Dhx9-IN-16 participates in various chemical reactions, including:

  • Oxidation: May lead to oxidized derivatives.
  • Reduction: Can yield reduced forms of the compound.
  • Substitution Reactions: Involving nucleophiles that modify specific functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions significantly influence the outcomes and products formed from these processes .

Mechanism of Action

Process and Data

The primary mechanism by which Dhx9-IN-16 exerts its effects is through the inhibition of DHX9's helicase activity. This inhibition disrupts the unwinding process of double-stranded RNA and RNA/DNA hybrids, leading to an accumulation of secondary structures such as R-loops. This accumulation can trigger replication stress, cell cycle arrest, and apoptosis specifically in cancer cells that exhibit defective mismatch repair pathways .

Pathways Involved

  • Cell Cycle Regulation: Disruption of normal helicase function impacts cell cycle progression.
  • Apoptosis Induction: Accumulation of aberrant nucleic acid structures can activate apoptotic pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid compound.
  • Solubility: Solubility characteristics depend on solvent polarity; often soluble in organic solvents.

Chemical Properties

  • Stability: Stability under various pH conditions can be assessed through accelerated stability studies.
  • Reactivity: Reactivity profiles are determined through standard chemical tests for oxidation, reduction, and substitution.

Relevant data from analyses indicate that Dhx9-IN-16 maintains stability under physiological conditions while exhibiting reactivity consistent with its functional groups .

Applications

Scientific Uses

Dhx9-IN-16 has significant potential applications in:

  • Cancer Research: As an inhibitor targeting DHX9, it serves as a valuable tool for studying the role of helicases in cancer biology.
  • Drug Development: Its specificity for DHX9 makes it a candidate for developing targeted therapies against cancers characterized by DHX9 overexpression.

Research continues to explore its efficacy in preclinical models, aiming to translate these findings into clinical applications for cancer treatment .

Molecular Mechanisms of DHX9 in Disease Pathobiology

DHX9 in Transcriptional Regulation and Oncogenic Signaling

Modulation of Androgen Receptor (AR) Transcriptional Programs in Prostate Cancer

DHX9 is a critical coactivator of the androgen receptor (AR) in prostate cancer, driving oncogenic transcriptional programs. In AR-positive LNCaP cells, DHX9 depletion reduces AR recruitment to target gene promoters (e.g., KLK3 encoding PSA) and suppresses androgen-induced proliferation and migration. Mechanistically, DHX9 interacts directly with AR upon 5α-dihydrotestosterone stimulation, forming a complex that enhances AR-DNA binding affinity. This interaction establishes a feedforward loop: AR transcriptionally upregulates DHX9 expression, while DHX9 stabilizes AR-chromatin interactions. Enzalutamide (AR antagonist) represses DHX9 expression, confirming their codependent relationship. Clinically, DHX9 overexpression correlates with advanced prostate cancer stages and poor prognosis, positioning it as a therapeutic target in castration-resistant disease [2].

Interaction with CREB, NF-κB, and CBP/p300 Coactivators

DHX9 scaffolds transcriptional coactivators to amplify oncogenic signaling:

  • CREB Activation: DHX9 bridges RNA polymerase II (Pol II) and CREB-binding protein (CBP), stimulating CREB-dependent transcription. The minimal transactivation domain (MTAD) of DHX9 (aa 325–563) directly binds CBP, enhancing histone acetylation at CREB target promoters [1].
  • NF-κB Signaling: DHX9 binds the p65 subunit of NF-κB and recruits CBP/p300 to NF-κB-responsive elements. This facilitates chromatin remodeling and transcriptional activation of pro-survival genes (e.g., BCL2, CCND1) [1] [4].
  • EGFR Nuclear Pathway: In epidermal growth factor signaling, nuclear EGFR forms a complex with DHX9 to transactivate target genes like MYC and CCND1, promoting cell cycle progression [4].

Table 1: Oncogenic Transcriptional Programs Modulated by DHX9

Signaling PathwayDHX9-Binding PartnersTarget GenesFunctional Outcome
Androgen ReceptorAR, RNA Pol IIKLK3, TMPRSS2Prostate cancer progression
NF-κBp65, CBP/p300BCL2, CCND1Cell survival, proliferation
CREBCBP, RNA Pol IIFOS, NR4A1Adaptive stress responses
Nuclear EGFREGFR, RNA Pol IIMYC, CCND1Mitogenic signaling

DHX9-Mediated Genomic Instability and R-Loop Dynamics

Resolution of Transcription-Replication Conflicts

DHX9 resolves R-loops (DNA:RNA hybrids with a displaced ssDNA strand) to prevent transcription-replication conflicts (TRCs). It preferentially unwinds R-loops and G-quadruplexes over simple DNA duplexes, leveraging its 3′–5′ helicase activity. By dissolving co-transcriptional R-loops, DHX9 minimizes replication fork stalling and DNA double-strand breaks (DSBs). In DHX9-deficient cells:

  • Replication stress markers (γH2AX, RPA foci) increase
  • HR repair efficiency decreases due to impaired BRCA1 recruitment [3] [9]This helicase activity is ATP-dependent and requires functional RecA-like domains (motifs I–VI) [3] [6].

Dual Role in R-Loop Suppression vs. Promotion in Splicing-Deficient Contexts

DHX9 exhibits context-dependent R-loop regulation:

  • R-Loop Suppression: In normal cells, DHX9 collaborates with splicing factors (e.g., SFPQ) to prevent R-loop accumulation. SFPQ sequesters DHX9, limiting its access to nascent RNA. This prevents RNA:DNA hybrid formation and associated genomic instability [10].
  • R-Loop Promotion: In splicing-deficient cells (e.g., SFPQ knockdown), DHX9 aberrantly binds RNA Pol II and nascent RNA, stabilizing RNA:DNA hybrids. This traps Pol II, prolonging R-loop persistence and causing DSBs. RNaseH1 expression reverses this damage [4] [10].

Table 2: Context-Dependent Outcomes of DHX9 Activity on R-Loop Dynamics

Cellular ContextDHX9 FunctionKey InteractorsGenomic Stability Outcome
Normal splicingR-loop dissolutionSFPQ, BRCA1Maintained
Splicing deficiencyR-loop stabilizationRNA Pol IICompromised (DSBs)
DNA damage sitesR-loop resolutionBRCA1, RAD51HR-mediated repair
Replication forksConflict resolutionWRN helicaseFork restart

DHX9 in RNA Metabolism and Translation Control

Unwinding of RNA G-Quadruplexes in 5′ UTRs

DHX9 resolves RNA G-quadruplexes (rG4s) in 5′ untranslated regions (UTRs) to facilitate translation initiation. rG4s stall the preinitiation complex, repressing ribosome scanning. DHX9 binds rG4s via its dsRBD and helicase core domains, utilizing ATP hydrolysis to unwind these structures. Key targets include:

  • MYC: DHX9 depletion reduces MYC protein (but not mRNA) levels, impairing cancer cell proliferation.
  • BCL2: rG4 unwinding enhances BCL2 translation, inhibiting apoptosis [6] [8].Notably, DHX9 shows 5-fold higher efficiency for rG4s versus DNA G4s due to its RNA-binding domains [3] [8].

Post-Transcriptional Regulation of Oncogenic mRNAs

DHX9 governs mRNA stability and translation of oncogenes through:

  • microRNA Processing: DHX9 interacts with the Drosha complex, facilitating pri-miRNA maturation. This modulates miRNAs targeting oncogenes (e.g., KRAS) [1] [6].
  • mRNA Export: DHX9 binds AU-rich elements (AREs) in mRNAs like IL6 and TNF, promoting nuclear export via nuclear pore complexes.
  • Stress Granule Dynamics: Under oxidative stress, DHX9 partitions to stress granules, sequestering mRNAs encoding pro-apoptotic factors (e.g., BAX) [4] [6].

Table 3: DHX9-Regulated mRNA Targets and Functional Impacts

Target mRNAcis-Regulatory ElementDHX9 FunctionPathological Outcome
MYC5′ UTR rG4Unwinding for translationTumor growth promotion
BCL25′ UTR rG4Unwinding for translationApoptosis evasion
IL63′ UTR ARENuclear exportInflammation amplification
Pri-miR-21Stem-loopDrosha processingOncogenic miRNA biogenesis

Properties

Product Name

Dhx9-IN-16

IUPAC Name

N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-ethoxypyrimidin-2-yl)-5-methylpyrrole-3-carboxamide

Molecular Formula

C19H20ClN5O4S

Molecular Weight

449.9 g/mol

InChI

InChI=1S/C19H20ClN5O4S/c1-4-29-17-9-21-19(22-10-17)25-11-13(5-12(25)2)18(26)23-15-6-14(20)7-16(8-15)24-30(3,27)28/h5-11,24H,4H2,1-3H3,(H,23,26)

InChI Key

SRAYPGGVNBQVPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(N=C1)N2C=C(C=C2C)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.